molecular formula C21H35ClN2O3 B1668320 Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride CAS No. 55792-22-8

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride

Cat. No. B1668320
CAS RN: 55792-22-8
M. Wt: 399 g/mol
InChI Key: FWXCTXLSDFLQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride is a bioactive chemical.

Scientific Research Applications

Chemical Synthesis and Analysis

  • Orthoamides and Iminium Salts Chemistry : An improved procedure involving the preparation of trimethoxyacetonitrile was detailed, where carbanions interact with trialkoxyacetonitriles to yield α-imino-orthocarboxylic acid trialkylesters. These compounds form an equilibrium with tautomeric enamines, which react with various reagents to produce a range of piperidine derivatives, showcasing the compound's versatility in complex chemical syntheses (Kantlehner, Vettel, & Eppinger, 2012).

Thermodynamic Properties

  • Melting Temperature and Thermodynamic Parameters : A study examined the melting temperature and related thermodynamic figures such as enthalpy and entropy of nine piperidinoethyl esters of alkoxyphenylcarbamic acid. The influence of the length and position of alkoxy substituents on these parameters was determined, highlighting the importance of these structural variations on the compound's physical properties (Umbreit, Cicmárik, & Nowicki, 2003).

Biological Activity

  • Antimycobacterial Activity : A series of hydrochlorides of piperidinylethyl esters of ortho-substituted phenylcarbamic acids were evaluated for in vitro antimycobacterial activity against various Mycobacterium strains. The study found that the antimycobacterial activity increased with the hydrophobicity of the substituents, indicating the compound's potential in developing antimycobacterial agents (Waisser, Drazková, Cizmarik, & Kaustová, 2004).

properties

CAS RN

55792-22-8

Product Name

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride

Molecular Formula

C21H35ClN2O3

Molecular Weight

399 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(3-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-9-16-25-20-12-10-11-19(18-20)22-21(24)26-17-15-23-13-7-6-8-14-23;/h10-12,18H,2-9,13-17H2,1H3,(H,22,24);1H

InChI Key

FWXCTXLSDFLQJC-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2.Cl

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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